molecular formula C13H24N2O5S B7579853 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid

2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid

货号 B7579853
分子量: 320.41 g/mol
InChI 键: NMMHPBGUFGUDHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid, also known as CMS121, is a chemical compound that belongs to the class of sulfonamide drugs. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.

作用机制

The exact mechanism of action of 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, metabolism, and inflammation. For example, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation and improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.

实验室实验的优点和局限性

2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has high purity and stability. It also has a well-established safety profile and low toxicity. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability and efficacy. It also has a relatively short half-life, which may require frequent dosing in animal studies.

未来方向

There are several future directions for 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid research. First, more studies are needed to elucidate the exact mechanism of action of this compound and its downstream signaling pathways. Second, more studies are needed to investigate the efficacy and safety of this compound in various disease models, including cancer, diabetes, and Alzheimer's disease. Third, more studies are needed to optimize the formulation and delivery of this compound to improve its bioavailability and efficacy. Fourth, more studies are needed to explore the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative diseases. Finally, more studies are needed to investigate the potential interactions of this compound with other drugs and to evaluate its potential for drug-drug interactions.

合成方法

The synthesis of 2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid involves the reaction of 4-morpholin-2-yl-benzenesulfonamide with cyclohexylacetic acid chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in high purity.

科学研究应用

2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation and improve cognitive function in animal models.

属性

IUPAC Name

2-[4-[cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-14(11-5-3-2-4-6-11)21(18,19)15-7-8-20-12(10-15)9-13(16)17/h11-12H,2-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMHPBGUFGUDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。